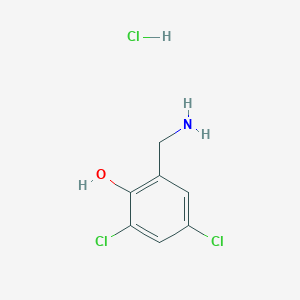

2-(Aminomethyl)-4,6-dichlorophenol hydrochloride

Overview

Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the synthesis .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances, the products that are formed, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, chemical stability, and reactivity .Scientific Research Applications

Environmental Remediation and Pollution Treatment 2-(Aminomethyl)-4,6-dichlorophenol hydrochloride, and related chlorophenols, have been extensively studied for environmental applications, particularly in pollution treatment and remediation. Techniques such as catalytic hydrodechlorination and bimetallic nanoparticle application have been explored for the dechlorination of dichlorophenols, transforming them into less harmful compounds like phenol, with potential application in water treatment and environmental remediation (Wei, Xu, Liu, & Wang, 2006). Similarly, Fe/Ni bimetallic nanoparticles supported by polystyrene resin have shown promise in dechlorinating dichlorophenol in aqueous solutions, indicating their potential in groundwater remediation (Zhang, Hu, Ruan, Ai, Yuan, & Fu, 2020).

Biochemical Insights and Toxicity Studies The study of biochemical pathways and the toxicological impact of chlorophenols has been a critical area of research. Investigations into the mechanisms of toxicity, such as the study of 4-amino-2,6-dichlorophenol-induced nephrotoxicity, provide insights into the biochemical pathways and potential mitigation strategies (Rankin, Hong, Anestis, Ball, & Valentovic, 2008). Similarly, studies on 2,4-dichlorophenol-induced apoptosis in primary hepatocytes of grass carp shed light on the molecular mechanisms underlying cellular responses to chlorophenol exposure, contributing to the understanding of environmental toxicology (Li, Zhang, Qiu, An, Qi, Huang, & Zhang, 2013).

Advanced Materials and Methods for Pollutant Removal The development of advanced materials for pollutant removal is a significant application of this compound. Research has focused on the synthesis and application of materials like immobilized horseradish peroxidase for the removal of dichlorophenol from wastewater, indicating innovative approaches to pollution treatment (Wang, Fang, Wen, Cai, Liu, He, & Xu, 2015).

Analytical Methods for Detection and Characterization Accurate detection and characterization of chlorophenols are crucial for environmental monitoring and research. Techniques like high-performance thin-layer chromatography (HPTLC) have been utilized for the sensitive and selective detection of dichlorophenol, demonstrating the importance of robust analytical methods in studying these compounds (Patil, Patil, Patil, Kulkarni, Chandegaonkar, & More, 2019).

Mechanism of Action

Target of Action

The primary targets of 2-(Aminomethyl)-4,6-dichlorophenol hydrochloride are bacterial membranes . This compound is part of a class of molecules known as cationic polymers, which are thought to be the last frontier in antibacterial development . These polymers have several advantages, including a low propensity for the emergence of resistance and a rapid bactericidal effect .

Mode of Action

This compound interacts with its targets by promoting bacterial membrane permeability . This allows antibiotics to reach their intracellular target . The absence of hydrophobicity in this compound contributes to its good in vitro and in vivo biocompatibility .

Biochemical Pathways

The compound affects the biochemical pathways related to bacterial membrane function . By promoting bacterial membrane permeability, it disrupts the normal functioning of the bacteria, leading to their death .

Pharmacokinetics

Similar compounds in its class, such as the tetracyclines and glycylcyclines, have been divided into three groups based on their pharmacokinetic and antibacterial properties

Result of Action

The result of the action of this compound is the death of the bacteria. By promoting bacterial membrane permeability, it allows antibiotics to reach their intracellular target, leading to the death of the bacteria .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

2-(Aminomethyl)-4,6-dichlorophenol hydrochloride plays a vital role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity . Additionally, this compound can form complexes with proteins, affecting their structure and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, leading to changes in gene expression that can alter cellular responses to external stimuli . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the rate of metabolic reactions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the oxidation and reduction reactions within the cell . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic state of the cell. Additionally, this compound can influence the conjugation reactions in phase II metabolism, affecting the excretion of metabolites from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues can affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of this compound within specific subcellular regions can determine its overall impact on cellular processes.

Properties

IUPAC Name |

2-(aminomethyl)-4,6-dichlorophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO.ClH/c8-5-1-4(3-10)7(11)6(9)2-5;/h1-2,11H,3,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSVFTFXNICJBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CN)O)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279870-54-0 | |

| Record name | 2-(aminomethyl)-4,6-dichlorophenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

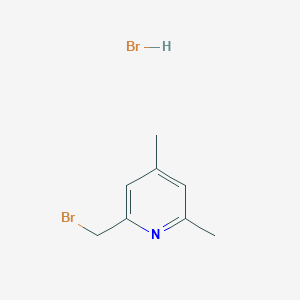

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-3-phenyl-1H-pyrazolo[3,4-C]pyridazine](/img/structure/B1382294.png)

![5-Bromo-2H-spiro[benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B1382299.png)

![(3aS,4S,6aR)-hexahydro-2-oxo-N-(15-oxo-3,6,9,12-tetraoxa-16-azanonadec-18-yn-1-yl)-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B1382308.png)

![(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1382315.png)